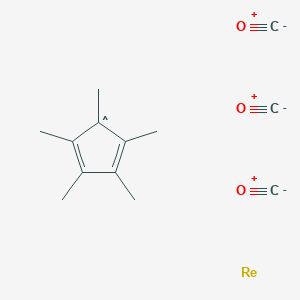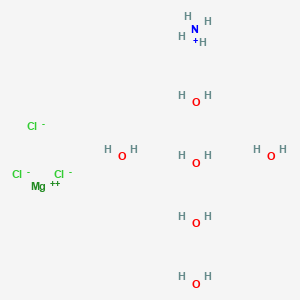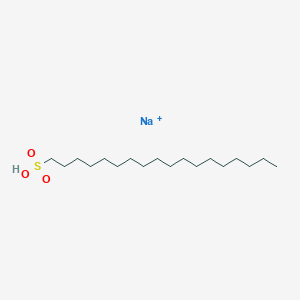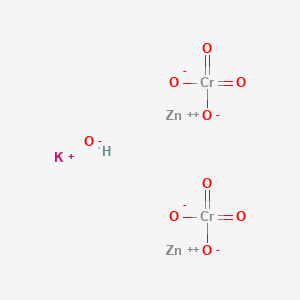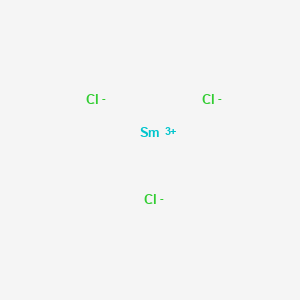
Samarium(3+);trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Samarium(III) chloride, also known as samarium trichloride, is an inorganic compound of samarium and chloride . It is a pale yellow salt that rapidly absorbs water to form a hexahydrate, SmCl3.6H2O . The compound has few practical applications but is used in laboratories for research on new compounds of samarium .
Synthesis Analysis
Samarium(III) chloride is prepared by the “ammonium chloride” route, which involves the initial synthesis of (NH4)2[SmCl5]. This material can be prepared from common starting materials at reaction temperatures of 230°C from samarium oxide . The pentachloride is then heated to 350-400°C resulting in the evolution of ammonium chloride and leaving a residue of the anhydrous trichloride: (NH4)2[SmCl5] → 2 NH4Cl + SmCl3 . It can also be prepared from samarium metal and hydrochloric acid .Molecular Structure Analysis
Like several related chlorides of the lanthanides and actinides, SmCl3 crystallizes in the UCl3 motif . The Sm3+ centers are nine-coordinate, occupying trigonal prismatic sites with additional chloride ligands occupying the three square faces .Chemical Reactions Analysis
Samarium(III) chloride is a moderately strong Lewis acid, which ranks as “hard” according to the HSAB concept . It has been used in the development of a broad variety of reactions, including the reduction of different functional groups comprising sulfones and sulfoxides, alkyl and aryl halides, epoxides, phosphine oxides, carbonyls, and conjugated double bonds, in addition to C–C bond-construction, and cascade or sequential reactions .Physical And Chemical Properties Analysis
Samarium(III) chloride is a pale yellow solid that rapidly absorbs water to form a hexahydrate . It has a density of 4.46 g/cm3 (anhydrous) and 2.383 g/cm3 (hexahydrate) . The melting point is 682°C, and it decomposes at its boiling point . It is soluble in water, with a solubility of 92.4 g/100 mL at 10°C .Applications De Recherche Scientifique
Preparation of Other Samarium Salts
Samarium (III) chloride can be used as a starting point for the preparation of other samarium salts . This makes it a valuable compound in the synthesis of a variety of samarium-based materials.
Preparation of Organometallic Compounds
The anhydrous form of Samarium (III) chloride is used to prepare organometallic compounds of samarium . These organometallic compounds have a wide range of applications in catalysis, materials science, and organic synthesis.
Synthesis of Nanoparticles
Samarium (III) chloride has been used in the synthesis of nanoparticles . For example, nanoparticles were obtained by the reaction of SmCl3·6H2O with sodium borohydride (NaBH4) in the presence of sodium polyacrylate (PAA) as a capping polymer . These nanoparticles have potential applications in various fields such as biochemistry, materials science, and photochemistry .
Luminescent Materials
Samarium (III) chloride can be used to synthesize luminescent materials . For example, luminescent ternary samarium complexes (S1–S4), formulated as [Sm (L) 3 (S) n ], where L represents Trifluoroacetylacetone (tfaa) and S signifies various Lewis bases . These complexes exhibited a hyperintense peak at around 648 nm (4G5/2 → 6H9/2) which is sensitive to ligand environment and associated with the characteristic orange-red emission . These complexes have potential applications in photonic and display devices .
Research on New Compounds
Samarium (III) chloride is used in laboratories for research on new compounds of samarium . This allows scientists to explore the unique properties of samarium and its potential applications in various fields.
Preparation of Samarium Metals
Samarium (III) chloride is used in the preparation of samarium metals . Samarium metals have a wide range of applications, including in the manufacturing of permanent magnets, nuclear reactors, and various electronic devices.
Safety and Hazards
Samarium(III) chloride is considered an irritant . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and not to ingest . If swallowed, immediate medical assistance is recommended . It is also advised to minimize dust generation and accumulation .
Mécanisme D'action
Target of Action
Samarium(3+);trichloride, also known as Samarium trichloride, is an inorganic compound of samarium and chloride . It is primarily used in laboratories for research on new compounds of samarium .
Mode of Action
It is known that the sm3+ centres in the compound are nine-coordinate, occupying trigonal prismatic sites with additional chloride ligands occupying the three square faces . This structure may influence its interactions with other compounds in a research setting.
Result of Action
It is used for the synthesis of new samarium compounds , and the results of its action would depend on the specific reactions it is involved in.
Action Environment
The action of Samarium(3+);trichloride can be influenced by environmental factors. For instance, it is a pale yellow salt that rapidly absorbs water to form a hexahydrate, SmCl3.6H2O . This indicates that the presence of water in the environment can significantly affect its state and potentially its reactivity. Furthermore, it decomposes upon boiling , suggesting that high temperatures can influence its stability.
Propriétés
IUPAC Name |
samarium(3+);trichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Sm/h3*1H;/q;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXBZLPMVFUQBQ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Sm+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3Sm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Samarium(3+);trichloride | |
CAS RN |
10361-82-7 |
Source


|
| Record name | Samarium trichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SAMARIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J4QGH7J16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





